molecular formula C27H27NO5 B11656787 N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]acetamide

N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]acetamide

Cat. No.: B11656787
M. Wt: 445.5 g/mol
InChI Key: NEEMVQPGLUOCMI-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]acetamide is a complex organic compound characterized by the presence of benzodioxole and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]acetamide typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and phenylbutyl compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and phenylbutyl compounds, such as:

  • 1,3-benzodioxole-5-methylpropanoic acid
  • 1,3-benzodioxole-5-methoxy-4-(1-methylethyl)

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzodioxole and phenyl groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H27NO5

Molecular Weight

445.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]acetamide

InChI

InChI=1S/C27H27NO5/c1-19(29)28(16-21-7-9-24-26(14-21)32-17-30-24)12-11-23(13-20-5-3-2-4-6-20)22-8-10-25-27(15-22)33-18-31-25/h2-10,14-15,23H,11-13,16-18H2,1H3

InChI Key

NEEMVQPGLUOCMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCC(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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